8‑Fold Higher Hypolipidemic Potency vs. Clofibrate in Wistar Rats
In male Wistar rats, Lifibrate (SaH 42‑348) exhibits 8 to 9 times greater hypolipidemic activity than chlorphenoxy isobutyric acid ethyl ester (clofibrate; CPIB) on a weight‑for‑weight basis [1]. This potency advantage is not solely attributable to PPARα activation, as Lifibrate also did not inhibit cholesterol biosynthesis from 1‑¹⁴C acetate, whereas CPIB did [1].
| Evidence Dimension | Hypolipidemic activity (weight‑normalized potency) |
|---|---|
| Target Compound Data | Lifibrate: 8–9× the potency of CPIB |
| Comparator Or Baseline | Clofibrate (CPIB): baseline (1×) |
| Quantified Difference | 8–9‑fold higher potency |
| Conditions | Male Wistar rat; lipid‑lowering endpoint; oral administration |
Why This Matters
This means that for a given lipid‑lowering target, a significantly lower mass of Lifibrate is required, reducing the pill burden and potentially the hepatomegaly‑associated dose‑load compared with clofibrate—a critical factor for preclinical model design and formulation cost.
- [1] Reddy JK, Krishnakantha TP. Laboratory studies of 1‑methyl‑4‑piperidyl bis(p‑chlorophenoxy) acetate (SaH 42‑348)—A new hypolipidemic agent. Biochem Pharmacol. 1969;18(8):1861‑1871. https://doi.org/10.1016/0006-2952(69)90281-0. View Source
